molecular formula C18H17N3O3S2 B2638617 N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922001-53-4

N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2638617
CAS RN: 922001-53-4
M. Wt: 387.47
InChI Key: POPDNIQXAIBRHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” can be analyzed using various techniques. For example, melting point (mp) can be determined experimentally . Spectroscopic techniques like NMR and IR can provide information about the chemical structure and functional groups .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Researchers have synthesized and evaluated N-phenyl-4-(2-phenylsulfonamido)-benzamides (a related class of compounds) as microtubule-targeting agents in drug-resistant cancer cells. These agents display HDAC (histone deacetylase) inhibitory response, which is crucial for cancer therapy . Further studies on our compound may reveal similar properties.

Future Directions

The future research directions could involve further investigation into the biological activities of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” and similar compounds. This could include studying their potential as anti-inflammatory or antitubercular agents . Additionally, more research could be done to optimize the synthesis of these compounds and explore their mechanism of action.

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-17(19-12-14-7-3-1-4-8-14)11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPDNIQXAIBRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

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